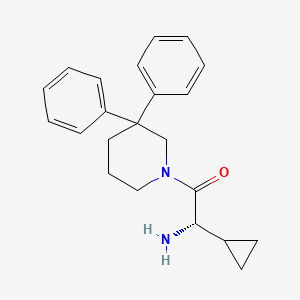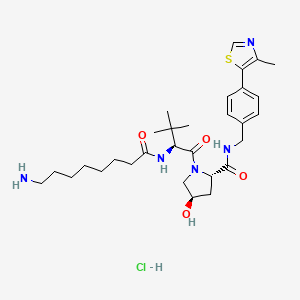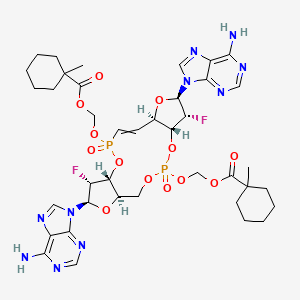
Proteasome-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proteasome-IN-5 is a compound known for its inhibitory effects on the proteasome, a complex enzyme responsible for degrading unneeded or damaged proteins within cells. Proteasome inhibitors like this compound are crucial in research and therapeutic applications, particularly in the treatment of cancers and neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Proteasome-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Proteasome-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Proteasome-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Biology: Helps in understanding cellular processes such as protein turnover and the regulation of various signaling pathways.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inducing apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and in drug discovery processes.
Wirkmechanismus
Proteasome-IN-5 exerts its effects by binding to the active sites of the proteasome, thereby inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce cellular stress and apoptosis. The molecular targets of this compound include the catalytic subunits of the proteasome, and its pathways involve the ubiquitin-proteasome system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.
Ixazomib: An oral proteasome inhibitor used in combination therapies for cancer treatment.
Uniqueness
Proteasome-IN-5 is unique due to its specific binding affinity and inhibitory potency. Unlike some other inhibitors, it may offer advantages in terms of selectivity and reduced side effects, making it a valuable compound in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C20H30BN5O7 |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
[(1R)-3-methyl-1-[[1-[2-[(2,3,4-trimethoxybenzoyl)amino]ethyl]triazole-4-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C20H30BN5O7/c1-12(2)10-16(21(29)30)23-20(28)14-11-26(25-24-14)9-8-22-19(27)13-6-7-15(31-3)18(33-5)17(13)32-4/h6-7,11-12,16,29-30H,8-10H2,1-5H3,(H,22,27)(H,23,28)/t16-/m0/s1 |
InChI-Schlüssel |
SPBARNLOSXEWID-INIZCTEOSA-N |
Isomerische SMILES |
B([C@H](CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)


![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)


![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
